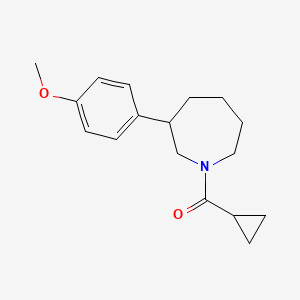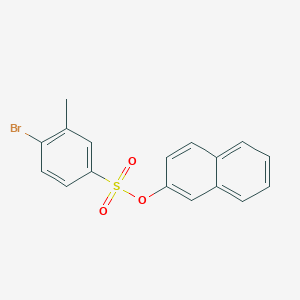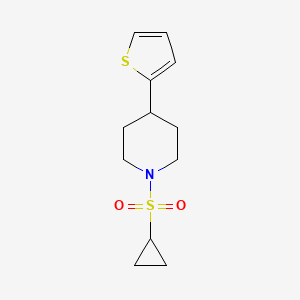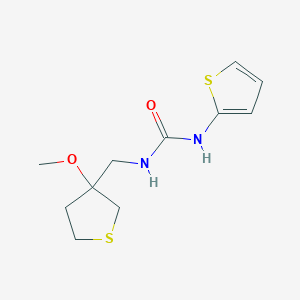
2,3-Diiodo-4,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diiodo-4,6-dimethylpyridine is a chemical compound with the molecular formula C7H7I2N . It has an average mass of 358.946 Da and a monoisotopic mass of 358.866760 Da .
Synthesis Analysis
An efficient method has been developed for the synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile . This compound reacts with N-acylhydrazines to give two structural isomers .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 2nd and 3rd positions by iodine atoms and at the 4th and 6th positions by methyl groups .Chemical Reactions Analysis
The reaction of 4,6-dimethylpyridine-2,3-dicarbonitrile with N-acylhydrazines results in two structural isomers . The presence of a methyl group at C-4 in this dicarbonitrile may affect the regioselectivity of the reaction .科学的研究の応用
Structural Characterization and Properties
The study on 2,6-diiodo-3,5-dimethylpyridine reveals its non-planar structure with a slightly deformed pyridine ring, exhibiting a saddle shape. This compound displays unique packing patterns in the solid state, characterized by aromatic face-to-face π-stacking, although lacking long-range interactions. Such structural insights are crucial for understanding the compound's chemical behavior and potential applications in materials science and crystallography (Pugh, 2006).
Photoluminescence and Coordination Chemistry
Research into polymeric one- and two-dimensional copper(I) iodide complexes with 4,6-dimethylpyrimidine highlights the compound's ability to modulate photoluminescent properties. The study demonstrates that the energy level of the π* orbital of the azaaromatic compounds, including 4,6-dimethylpyrimidine, regulates emission color, with potential applications in photoluminescent materials and light-emitting devices (Kitada & Ishida, 2014).
Synthesis and Chemical Reactions
The synthesis of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones through cyclocondensation processes and their selective S-alkylation under phase transfer conditions have been documented. These findings contribute to the development of methodologies for synthesizing novel pyridine derivatives, offering a foundation for further chemical and pharmacological research (Dave & Patel, 2001).
Advanced Organic Synthesis Techniques
Innovative methods for the preparation of forensically relevant pyridines, including 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines, have been explored, utilizing the Suzuki cross-coupling reaction. Such methodologies underscore the compound's relevance in forensic science, enabling the synthesis of compounds critical for analytical and investigative purposes (Błachut, Czarnocki, & Wojtasiewicz, 2006).
Environmental and Biological Applications
The degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes has been studied, shedding light on the biodegradation processes of pyridines in wastewater. This research is vital for environmental science, offering insights into microbial pathways for the breakdown of potentially harmful compounds in industrial effluents (Khasaeva, Parshikov, & Zaraisky, 2020).
Safety and Hazards
The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, and fatal in contact with skin . It causes skin irritation and serious eye damage . It also causes damage to organs, specifically the respiratory system . It is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
2,3-diiodo-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHZLQUGKAWALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)

![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)
![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)


![5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2775921.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2775924.png)
